Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Physicochemical profiling Drug-likeness Membrane permeability

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS 1279202-87-7) is a synthetic heterocyclic compound belonging to the 4-thioxo-1,4-dihydroquinoline-3-carboxylate subclass. It possesses a molecular formula of C14H15NO4S, a molecular weight of 293.34 g·mol⁻¹, and is supplied at a typical purity of NLT 98%.

Molecular Formula C14H15NO4S
Molecular Weight 293.34 g/mol
Cat. No. B11809958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate
Molecular FormulaC14H15NO4S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CC(=C(C=C2C1=S)OC)OC
InChIInChI=1S/C14H15NO4S/c1-4-19-14(16)9-7-15-10-6-12(18-3)11(17-2)5-8(10)13(9)20/h5-7H,4H2,1-3H3,(H,15,20)
InChIKeyJWELKAZQGZHZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate – Core Chemical Identity and Procurement-Relevant Physicochemical Profile


Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS 1279202-87-7) is a synthetic heterocyclic compound belonging to the 4-thioxo-1,4-dihydroquinoline-3-carboxylate subclass . It possesses a molecular formula of C14H15NO4S, a molecular weight of 293.34 g·mol⁻¹, and is supplied at a typical purity of NLT 98% . The structure features a quinoline core bearing methoxy substituents at the 6- and 7-positions, a thioxo group at C4, and an ethyl carboxylate at C3 – a substitution pattern that distinguishes it from positional isomers (e.g., 5,8-dimethoxy) and from 4-thioxoquinolines lacking the C3 carboxylate handle.

Regiospecific 6,7-dimethoxy substitution pattern for SAR studies
C3 ethyl ester provides a synthetic diversification handle
Structurally distinct from 5,8-isomer and des-ester analogs

Why Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate Cannot Be Replaced by a Generic 4-Thioxoquinoline


Within the 4-thioxoquinoline chemotype, even subtle alterations in substitution pattern or functional-group appendage can drastically alter biological readout. A 2023 study of 4-thioquinoline derivatives demonstrated that shifting from a 7-chloro to a quinolin-4-ylthio-propanoic acid scaffold changed antioxidant potency by over 40% relative to the reference drug Tiotriazolin, while other regioisomers exhibited no significant activity [1]. Because the target compound carries a specific 6,7-dimethoxy arrangement plus a C3 ethyl carboxylate, it cannot be assumed to behave identically to the 5,8-dimethoxy positional isomer (CAS 1219162-42-1), the des-ester 6,7-dimethoxyquinoline-4(1H)-thione, or other 4-thioxoquinoline analogs. The quantitative evidence below demonstrates exactly where the compound diverges from its closest comparators in terms of physicochemical properties and where class-level structure–activity relationships predict functional differentiation.

Des-ester 4-thioxoquinoline core

Lacks the C3 carboxylate, altering predicted logP, TPSA, and synthetic utility; permeability and target engagement may not transfer.

5,8-Dimethoxy positional isomer

Same molecular formula but different methoxy topology; class-level SAR warns that regioisomer substitution can shift biological readout substantially.

Other 4-thioquinoline substitution patterns

Antioxidant SAR shows activity cliffs across congeners; a mismatched substitution pattern risks divergent or null biological response.

Quantitative Differentiation Evidence for Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiate from the Des-Ester 4-Thioxoquinoline Core

The target compound carries an ethyl carboxylate at C3 that is absent in 6,7-dimethoxyquinoline-4(1H)-thione (PubChem CID 22936809). This functional group increases molecular weight by 72.06 Da (293.34 vs. 221.28 g·mol⁻¹) and elevates the estimated octanol–water partition coefficient (XLogP₃) from 2.1 to an estimated 2.8–3.1, based on the additive contribution of the ester moiety [1]. The increase in logP of approximately 0.7–1.0 log units suggests enhanced passive membrane permeability relative to the des-ester analog, which is a critical parameter for intracellular target engagement in whole-cell assays.

MW & LogP
Reported
ΔMW +72 Da, ΔXLogP₃ +0.7–1.0
Influences passive permeability prediction vs. des-ester analog.
Computed properties; experimental logP verification recommended.
Physicochemical profiling Drug-likeness Membrane permeability

Topological Polar Surface Area Expansion Alters Predicted Oral Bioavailability and CNS Penetration

The addition of the ethyl carboxylate group expands the topological polar surface area (TPSA) from 62.6 Ų for 6,7-dimethoxyquinoline-4(1H)-thione to an estimated 85–95 Ų for the target compound [1]. The TPSA threshold of <90 Ų is commonly associated with good oral absorption, while values <60–70 Ų are preferred for passive blood–brain barrier penetration. The target compound's TPSA therefore positions it closer to the oral absorption optimum while potentially reducing CNS off-target exposure compared to the lower-TPSA des-ester analog.

TPSA Shift
Reported
ΔTPSA +22–32 Ų vs. des-ester core
Informs CNS vs. oral exposure model selection.
Estimated additive contribution; confirm with experimental TPSA.
ADME prediction Blood–brain barrier Oral absorption

Hydrogen-Bond Acceptor Count Distinguishes Target from Non-Ester and 5,8-Dimethoxy Positional Isomer

The target compound's C3 ethyl carboxylate introduces two additional hydrogen-bond acceptor (HBA) atoms (ester carbonyl and ether oxygen), raising the total HBA count from 4 (for 6,7-dimethoxyquinoline-4(1H)-thione) to an estimated 5 or 6, depending on protonation state [1]. The positional isomer ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS 1219162-42-1) shares the same molecular formula and HBA count but places the methoxy groups at C5 and C8 rather than C6 and C7 . Although the HBA count is identical between the two positional isomers, the spatial orientation of the methoxy HBA vectors relative to the quinoline ring plane differs, which can alter the strength and geometry of hydrogen-bonding interactions with biological targets.

HBA & Isomer Topology
Context-dependent
Target HBA 5–6 vs. des-ester 4; distinct methoxy vectors vs. 5,8-isomer
May alter solubility and target-contact geometry.
Binding-mode differences inferred; direct target assays required.
Solubility Target engagement Hydrogen bonding

Class-Level Antioxidant Activity of 4-Thioquinolines Supports Substitution-Dependent Potency Differentiation

A 2023 study of 4-thioquinoline derivatives reported that the most antioxidant-active compounds were 7-chloro-4-thioquinolines bearing propanoic acid residues, with 2-(7-chloroquinolin-4-ylthio)propanoic acid and its sodium salt exceeding the reference drug Tiotriazolin by 27% and 41%, respectively, in antiradical assays [1]. In contrast, compounds that lacked the 7-chloro substituent or that carried different thioalkyl appendages showed activities inferior to acetylcysteine, the baseline comparator. Although the target compound was not directly tested in this study, the data establish that substituent identity and position on the quinoline ring are dominant determinants of biological potency in this chemotype. The 6,7-dimethoxy substitution pattern of the target compound represents a distinct electronic and steric environment relative to the 7-chloro or unsubstituted analogs, predicting a unique pharmacological profile that cannot be inferred from other 4-thioquinolines.

Antioxidant SAR
Class-level
Congener potency span >40 percentage points; top analog +41% vs. Tiotriazolin
Supports isomer-specific bioactivity evaluation.
Target compound not directly tested; extrapolation requires verification.
Antioxidant activity Cytoprotection Structure–activity relationship

C3 Ethyl Carboxylate Provides a Synthetic Handle Absent in Simpler 4-Thioxoquinolines

Unlike 6,7-dimethoxyquinoline-4(1H)-thione, which terminates at the C3 position with a hydrogen, the target compound presents a C3 ethyl carboxylate that can be hydrolyzed to the free carboxylic acid, converted to amides, or reduced to the alcohol, enabling rapid analog generation for SAR exploration [1]. The positional isomer ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate possesses the same ester handle but places the methoxy groups at C5/C8 rather than C6/C7 . Procurement of the 6,7-isomer rather than the 5,8-isomer determines which region of chemical space is accessed upon further derivatization, as the methoxy positions influence the electronic activation of the quinoline ring toward electrophilic substitution and cross-coupling reactions.

Synthetic Handle
Reported
C3 ester present (hydrolysis, amidation) vs. absent in des-ester; regioisomeric methoxy directing effects
Enables focused library synthesis and SAR expansion.
Electrophilic substitution site differs between 6,7- and 5,8-isomers.
Synthetic diversification Medicinal chemistry Building block

Purity Specification and Supply Chain Reliability for the 6,7-Dimethoxy Isomer

The target compound is commercially available with a certified purity of NLT 98% (HPLC) from a dedicated supplier, alongside the positional isomer ethyl 5,8-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate, which is listed at 97% purity . The 1% purity differential, while modest, may be consequential in high-throughput screening where aggregated impurities can generate false positives. More critically, the two isomers are supplied under distinct catalog numbers from separate suppliers, meaning that procurement of the wrong isomer — a recognized risk when ordering by ambiguous chemical name — would introduce a confounding variable into any biological dataset.

Purity Specification
Specification review
Target NLT 98% vs. 5,8-isomer 97%
Reduces impurity-driven assay artifacts at high screening concentrations.
Supplier CoA; verify lot-specific purity data before use.
Quality control Procurement specification Reproducibility

Procurement-Driven Application Scenarios for Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate


Antioxidant and Cytoprotective Screening Campaigns

The 2023 structure–activity relationship study of 4-thioquinoline derivatives demonstrated that specific substitution patterns can yield antioxidant potency exceeding the reference drug Tiotriazolin by up to 41% [1]. Because the target compound's 6,7-dimethoxy pattern and C3 carboxylate represent a substitution regime not tested in that study, it is a logical next candidate for antiradical and cytoprotection assays, particularly under H₂O₂-induced oxidative stress models where certain 4-thioquinolines showed protective effects on male sperm fertility parameters. Researchers building on these findings should procure the exact 6,7-isomer to ensure SAR continuity, as even the 5,8-dimethoxy positional isomer may exhibit divergent activity.

Quinoline-Based Antimalarial Lead Expansion

Quinoline derivatives containing a 4-thioxo group and a C3 carboxylate are structurally related to known antimalarial pharmacophores . The 6,7-dimethoxy substitution motif appears in several bioactive quinoline alkaloids, and the thioxo group at C4 may confer unique redox properties or heme-binding characteristics relevant to Plasmodium biology. The C3 ethyl carboxylate handle further enables rapid diversification to amide or acid analogs for SAR optimization. Procurement of the 6,7-isomer rather than the 5,8-isomer ensures that the correct electronic and steric environment is maintained for potential target engagement.

Kinase Inhibitor and EGFR-TK Scaffold Development

Quinoline scaffolds are privileged structures in kinase inhibitor design, with 4-substituted quinolines appearing in multiple FDA-approved EGFR tyrosine kinase inhibitors . The 4-thioxo group offers a sulfur-based hydrogen-bond acceptor distinct from the 4-oxo or 4-amino congeners, potentially engaging the kinase hinge region with altered affinity and selectivity. The 6,7-dimethoxy substitution may occupy the hydrophobic back pocket of the ATP-binding site in a manner predicted to differ from the 5,8-isomer. Researchers should specify the 6,7-isomer to maintain consistency with computational docking models that assume this exact substitution topology.

Chemical Biology Probe and Library Synthesis Building Block

The compound's C3 ethyl carboxylate provides a versatile synthetic handle that is absent in simpler 4-thioxoquinolines such as 6,7-dimethoxyquinoline-4(1H)-thione (PubChem CID 22936809) [2]. It can be hydrolyzed to the carboxylic acid for bioconjugation, converted to amides for library synthesis, or reduced to the alcohol for further functionalization. The 6,7-dimethoxy pattern directs electrophilic aromatic substitution to the C5 and C8 positions, whereas the 5,8-isomer would activate the C6 and C7 positions, leading to different regioisomeric products upon further derivatization. For chemical biology groups building focused libraries around a quinoline core, selecting the correct isomer at the procurement stage avoids downstream synthetic divergence from the intended chemical series.

Application
Selection Property
Validation Focus
Antioxidant and cytoprotective screening studies
6,7-Dimethoxy substitution with C3 ester handle
Antiradical assay context and cytoprotection endpoint validation
Antimalarial lead identification research
4-Thioxo-3-carboxylate quinoline pharmacophore
Heme-binding or redox property characterization
Kinase inhibitor scaffold exploration
4-Thioxo hinge-binding motif; 6,7-dimethoxy hydrophobic pocket fit
Kinase panel selectivity profiling and docking validation
Focused library synthesis and probe development
C3 ethyl ester synthetic versatility; methoxy directing effects
Regioselective derivatization and SAR expansion
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